molecular formula C18H25ClN6O4 B6358914 H-Gly-Arg-AMC hydrochloride CAS No. 210815-69-3

H-Gly-Arg-AMC hydrochloride

Cat. No.: B6358914
CAS No.: 210815-69-3
M. Wt: 424.9 g/mol
InChI Key: CQBDQPURBLGAHN-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-AMC hydrochloride involves the coupling of glycyl and L-argininamide with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable solid form .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for cathepsin C, which cleaves the compound to release 7-amino-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic cleavage reaction requires the presence of cathepsin C and is typically carried out in a buffered solution at physiological pH. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence with excitation and emission maxima at 340-360 nm and 440-460 nm, respectively .

Scientific Research Applications

Enzyme Activity Assays

H-Gly-Arg-AMC hydrochloride is primarily used as a substrate in protease activity assays. It is particularly effective for:

  • Thrombin Generation Assays : The compound serves as a substrate for thrombin, allowing researchers to monitor thrombin generation continuously. This application is critical in understanding blood coagulation mechanisms and developing anticoagulant therapies .
  • Cathepsin C Activity Measurement : H-Gly-Arg-AMC is also employed to assess cathepsin C activity. Upon cleavage by cathepsin C, AMC is released, enabling quantification of enzyme activity through fluorescence detection .

Cancer Research

In cancer research, H-Gly-Arg-AMC plays a vital role in studying tumor invasion and metastasis mechanisms. For instance:

  • Urokinase-type Plasminogen Activator (uPA) Studies : The compound has been utilized to measure uPA activity on cancer cell surfaces. This interaction promotes extracellular matrix degradation, facilitating tumor invasion .
  • Proteolytic Activity in Non-Small Cell Lung Cancer : Case studies have demonstrated that inhibitors targeting uPA and matrix metalloproteinases (MMPs) can significantly reduce cancer cell migration and invasion when assessed using H-Gly-Arg-AMC as a substrate .

Drug Development

This compound's ability to provide insights into protease activities makes it valuable in drug discovery and development:

  • Inhibitor Screening : The compound is used to evaluate the efficacy of small molecule inhibitors against various proteases. By measuring the release of AMC, researchers can determine the potency of potential therapeutic agents .

Case Studies

StudyFocusFindings
De Souza et al. (2012)uPA ActivityDemonstrated that H-Gly-Arg-AMC can effectively measure uPA activity on cancer cells, correlating with enhanced tumor invasiveness .
Cancer Metastasis ResearchCathepsin C ActivityUtilized H-Gly-Arg-AMC to quantify cathepsin C activity in tumor microenvironments, revealing potential therapeutic targets for intervention .
Thrombin Generation StudyCoagulation PathwaysShowed that H-Gly-Arg-AMC could continuously monitor thrombin generation, providing insights into coagulation disorders .

Mechanism of Action

The mechanism of action of H-Gly-Arg-AMC hydrochloride involves its enzymatic cleavage by cathepsin C. The enzyme recognizes the glycyl-L-argininamide moiety and cleaves the peptide bond, releasing 7-amino-4-methylcoumarin. The released coumarin exhibits fluorescence, which can be measured to quantify the enzyme activity. This mechanism allows for the sensitive detection of cathepsin C activity in various biological samples .

Comparison with Similar Compounds

Biological Activity

H-Gly-Arg-AMC hydrochloride, also known as Gly-Arg-AMC, is a fluorogenic peptide substrate primarily utilized in biochemical research. Its biological activity is mainly associated with its role as a substrate for various proteolytic enzymes, particularly dipeptidyl aminopeptidase I (DPP I) and cathepsin C. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 65147-19-5
  • Molecular Formula : C18_{18}H24_{24}N6_6O4_4
  • Molecular Weight : 388.421 g/mol
  • Density : 1.5 ± 0.1 g/cm³

H-Gly-Arg-AMC acts as a fluorogenic substrate that releases the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage by specific proteases. The fluorescence intensity can be quantitatively measured, allowing researchers to assess protease activity in various biological samples.

Substrate for Proteases

  • Dipeptidyl Aminopeptidase I (DPP I) :
    • H-Gly-Arg-AMC is a sensitive substrate for DPP I, also known as cathepsin C, which plays a crucial role in the activation of various proenzymes involved in immune responses and inflammation.
    • The cleavage of H-Gly-Arg-AMC by DPP I leads to the release of AMC, which can be detected using fluorescence spectroscopy.
  • Cathepsin C :
    • Cathepsin C is involved in the processing of pro-inflammatory cytokines and other proteins that are critical for immune function.
    • Studies have shown that H-Gly-Arg-AMC can be effectively used to monitor cathepsin C activity in vitro.

In Vitro Studies

A study demonstrated the use of H-Gly-Arg-AMC for evaluating protease activity in various human cell extracts. The results indicated that the compound could effectively measure DPP I activity, providing insights into its role in regulating immune responses .

StudyFindings
Berger et al. (2005)Utilized H-Gly-Arg-AMC to determine intracellular protease activities in living human cells.
Wildeboer et al. (2009)Characterized bacterial proteases using H-Gly-Arg-AMC as a substrate, highlighting its utility in microbiological studies.

Applications in Disease Research

H-Gly-Arg-AMC has been employed in studies related to infectious diseases and cancer research:

  • Infectious Diseases :
    • The compound has been used to assess the proteolytic activity of bacterial pathogens, aiding in the understanding of their virulence mechanisms .
  • Cancer Research :
    • Its application extends to cancer biology, where it helps elucidate the roles of proteases in tumor progression and metastasis .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4.ClH/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21;/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22);1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBDQPURBLGAHN-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.